Cas no 170569-87-6 (Desmethyl Celecoxib)

Desmethyl Celecoxib is a metabolite of the selective COX-2 inhibitor Celecoxib, formed via oxidative demethylation. It retains partial COX-2 inhibitory activity while exhibiting altered pharmacokinetic and pharmacodynamic properties compared to the parent compound. This derivative is primarily utilized in research settings to study the metabolic pathways and biological effects of Celecoxib, as well as to explore structure-activity relationships in COX-2 inhibition. Its reduced methyl group may influence binding affinity and metabolic stability, making it a valuable reference standard in analytical and pharmacological studies. Desmethyl Celecoxib is also employed in investigations of drug-drug interactions and enzyme-mediated biotransformation processes.
Desmethyl Celecoxib structure
Desmethyl Celecoxib structure
商品名:Desmethyl Celecoxib
CAS番号:170569-87-6
MF:C16H12N3O2F3S
メガワット:367.34558
CID:905287
PubChem ID:6426663

Desmethyl Celecoxib 化学的及び物理的性質

名前と識別子

    • 1-hexadecanoyl-2-(p-nitrophenoxysuccinoyl)-sn-glyceryl-3-phosphorylcholine
    • 4-[5-(phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
    • 4-[5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]BENZENESULFONAMIDE
    • CAY10452
    • Desmethyl Celecoxib
    • [3',6'-BIS(ACETYLOXY)-3-OXOSPIRO[ISOBENZOFURAN-1(3H),9'-[9H]XANTHEN]-5-YL]-2-[[(5Z,8Z,11Z,14Z)-1-OXO-5,8,11,14-EICOSATETRAENYL]AMINO]ETHYL ESTER CARBAMIC ACID
    • 4-[5-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE
    • CAY10454
    • COX-2 INHIBITOR, PTPBS
    • PTPBS
    • Celecoxib Impurity 3
    • 4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
    • CHEMBL29920
    • BCP34247
    • CAY-10452
    • 170569-87-6
    • S0761
    • Desmethyl Celecoxib;4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
    • Benzenesulfonamide, 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
    • MS-25877
    • HY-118139
    • 4-(5-Phenyl-3-trifluoromethyl-pyrazol-1-yl)-benzenesulfonamide
    • BDBM50057518
    • 4-(5-Phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
    • VGA56987
    • DB-205519
    • 228KL4J7NY
    • MQPLMBSDWYIIID-UHFFFAOYSA-N
    • F75899
    • SCHEMBL213784
    • AKOS028111806
    • CS-0065275
    • Desmethyl Celecoxib?
    • インチ: InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
    • InChIKey: MQPLMBSDWYIIID-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 367.060232g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 367.060232g/mol
  • 単一同位体質量: 367.060232g/mol
  • 水素結合トポロジー分子極性表面積: 86.4Ų
  • 重原子数: 25
  • 複雑さ: 550
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 522.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 269.8±32.9 °C
  • PSA: 77.98
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

Desmethyl Celecoxib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1229617-250mg
4-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
170569-87-6 95%
250mg
$1000 2024-06-03
DC Chemicals
DC28383-100mg
Desmethyl Celecoxib
170569-87-6 >98%
100mg
$850.0 2023-09-15
DC Chemicals
DC28383-250mg
Desmethyl Celecoxib
170569-87-6 >98%
250mg
$1450.0 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T11005-200 mg
Desmethyl Celecoxib
170569-87-6 99.98%
200mg
¥3325.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21096-25mg
CAY10452
170569-87-6 98%
25mg
¥4003.00 2023-09-09
ChemScence
CS-0065275-25mg
Desmethyl Celecoxib
170569-87-6 99.09%
25mg
$90.0 2021-09-02
TRC
D289590-100mg
Desmethyl Celecoxib
170569-87-6
100mg
$ 196.00 2023-04-17
MedChemExpress
HY-118139-100mg
Desmethyl Celecoxib
170569-87-6 99.42%
100mg
¥2500 2024-05-22
S e l l e c k ZHONG GUO
S0761-5mg
Desmethyl Celecoxib
170569-87-6 99.69%
5mg
¥2841.93 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T11005-10 mg
Desmethyl Celecoxib
170569-87-6 99.98%
10mg
¥417.00 2022-04-26

Desmethyl Celecoxib 関連文献

Desmethyl Celecoxibに関する追加情報

Desmethyl Celecoxib (CAS No. 170569-87-6): A Comprehensive Overview in Modern Pharmaceutical Research

Desmethyl Celecoxib, chemically designated as (S)-4-(6-methyl-4-hydroxy-2-naphthyl)benzoic acid, is a significant metabolite and intermediate in the pharmacokinetic profile of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). With the CAS number 170569-87-6, this compound has garnered attention in the pharmaceutical industry due to its pharmacological properties and potential therapeutic applications. This article delves into the chemical structure, pharmacological significance, and recent research advancements involving Desmethyl Celecoxib.

The molecular formula of Desmethyl Celecoxib is C₁₄H₁₁NO₃, reflecting its structural similarity to Celecoxib but with a demethylated side chain. This modification imparts distinct metabolic and pharmacological characteristics, making it a subject of interest in drug metabolism studies. The (S)-configuration of Desmethyl Celecoxib is particularly noteworthy, as it influences its binding affinity to biological targets and overall efficacy.

In the realm of pharmacology, Desmethyl Celecoxib has been extensively studied for its potential role in modulating inflammatory pathways. Celecoxib, a selective COX-2 inhibitor, is primarily used for its anti-inflammatory and analgesic effects. The metabolism of Celecoxib to Desmethyl Celecoxib involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which play crucial roles in drug biotransformation. Understanding these metabolic pathways is essential for optimizing drug dosages and predicting individual responses to therapy.

Recent studies have highlighted the pharmacological significance of Desmethyl Celecoxib in managing chronic inflammatory conditions. Unlike its parent compound, Desmethyl Celecoxib exhibits a reduced binding affinity to COX-2 but retains some anti-inflammatory properties. This observation has prompted researchers to explore its potential as a lead compound for developing novel therapeutic agents with improved safety profiles. The demethylation process also influences the compound's pharmacokinetic behavior, including its half-life and distribution within the body.

The structural features of Desmethyl Celecoxib make it an attractive candidate for further chemical modifications aimed at enhancing its therapeutic efficacy. Researchers have been experimenting with various functional groups and scaffolds to develop derivatives that exhibit superior anti-inflammatory activity while minimizing side effects. These efforts align with the broader goal of developing next-generation NSAIDs that target specific inflammatory pathways without compromising patient safety.

Advances in computational chemistry and molecular modeling have significantly accelerated the discovery process for novel compounds like Desmethyl Celecoxib. These technologies allow researchers to predict the binding interactions between Desmethyl Celecoxib and biological targets with high precision. Such insights are invaluable for designing drugs that can interact more effectively with their intended receptors, thereby improving treatment outcomes.

In clinical settings, the presence of Desmethyl Celecoxib in patient samples is often monitored to assess drug compliance and metabolic health. Bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled accurate quantification of this metabolite in biological fluids. These methods are critical for understanding how individual genetic variations influence drug metabolism and response to therapy.

The role of Desmethyl Celecoxib in drug-drug interactions has also been a focus of recent research. Since it is derived fromCelecoxib, which is widely prescribed, understanding how it interacts with other medications is essential for avoiding potential adverse effects. Studies suggest that Desmethyl Celecoxib may affect the metabolism of other drugs metabolized by CYP2C9 and CYP3A4, necessitating careful consideration when co-administering multiple medications.

Emerging evidence indicates that Desmethyl Celecoxib may possess additional therapeutic benefits beyond its anti-inflammatory properties. Preliminary studies have explored its potential role in pain management and neuroprotection, suggesting that it could be repurposed for treating conditions such as neuropathic pain or neurodegenerative disorders. These findings underscore the importance of comprehensive drug repositioning strategies in modern pharmaceutical research.

The development of novel delivery systems for Desmethyl Celecoxib has also gained traction in recent years. Advanced formulations such as nanoparticles and liposomes offer improved bioavailability and targeted delivery, enhancing therapeutic efficacy while reducing systemic side effects. Such innovations are particularly relevant for chronic disease management where long-term treatment adherence is crucial.

Environmental considerations have also influenced the research landscape surrounding Desmethyl Celecoxib. Efforts are underway to develop environmentally sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles are being applied to optimize production processes, ensuring that pharmaceutical manufacturing aligns with global sustainability goals.

Collaborative research initiatives between academia and industry have been instrumental in advancing our understanding of Desmethyl Celecoxib. These partnerships facilitate the rapid translation of laboratory findings into clinical applications, accelerating the development of new therapies for patients worldwide. Such collaborations are essential for addressing unmet medical needs in an efficient manner.

The future directions for research on Desmethyl Celecoxib are multifaceted and promising. Continued investigation into its mechanism of action, metabolic pathways, and clinical applications will further solidify its role as a key player in modern medicine. As our knowledge base expands, so too will the therapeutic possibilities offered by this remarkable compound.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:170569-87-6)Desmethyl Celecoxib
A1014356
清らかである:99%/99%
はかる:100mg/250mg
価格 ($):160.0/400.0